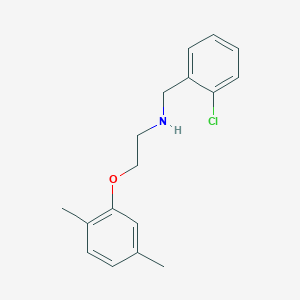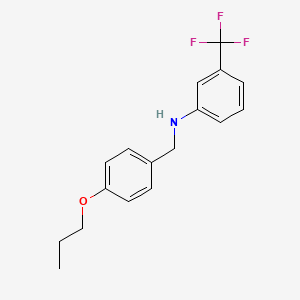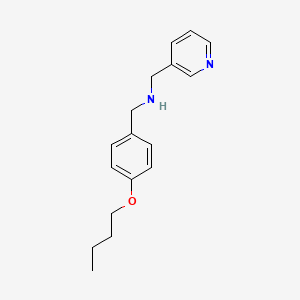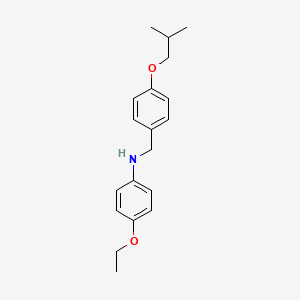![molecular formula C19H25NO B1385390 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline CAS No. 1040685-24-2](/img/structure/B1385390.png)
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Analyse Des Réactions Chimiques
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline is used extensively in scientific research, particularly in the field of proteomics . It is employed as a biochemical reagent to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline can be compared with similar compounds such as N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline . While both compounds share a similar structure, the position of the methyl group can influence their chemical properties and biological activities. This compound is unique in its specific applications and interactions in proteomics research .
Propriétés
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15-8-7-9-16(14-15)20-12-13-21-18-11-6-5-10-17(18)19(2,3)4/h5-11,14,20H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVZDLNISRZHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)



